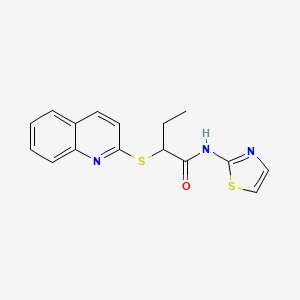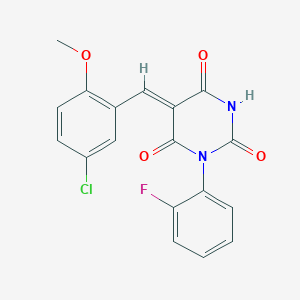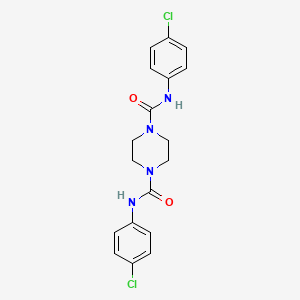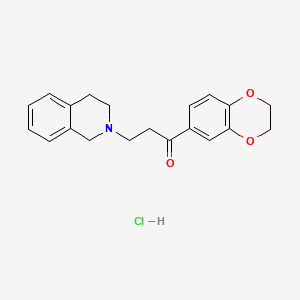
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as QTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. QTA is a thiazole-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is not yet fully understood. However, several studies have suggested that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide can inhibit the production of various inflammatory mediators, such as TNF-α, IL-1β, and IL-6. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases. In addition, 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 2-mercaptothiazole with 2-chloroquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-(trifluoromethyl)phenyl)butanamide. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKFUJJCORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5109736.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5109753.png)
![1-{[(1-methyl-1H-benzimidazol-2-yl)methyl]thio}phthalazine](/img/structure/B5109755.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)



![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)